3-(hydroxymethyl)-1H-isochromen-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(hydroxymethyl)isochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-6-8-5-7-3-1-2-4-9(7)10(12)13-8/h1-5,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZISGMCWORFTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Hydroxymethyl 1h Isochromen 1 One and Its Analogues
Ring-Closing and Cyclization Strategies
Modern organic synthesis employs a variety of ring-closing and cyclization strategies to construct the isocoumarin (B1212949) framework. These methods include electrophilic cyclizations, metal-catalyzed processes, and intramolecular reactions of carefully designed precursors.
Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols and Related Precursors
Iodocyclization has emerged as a powerful tool for the synthesis of iodine-substituted heterocycles from readily available alkynes. nih.gov The reaction of 2-(1-alkynyl)benzylic alcohols with an iodine source, such as molecular iodine (I₂), in the presence of a mild base like sodium bicarbonate (NaHCO₃), provides access to both six-membered 1H-isochromenes and five-membered 1,3-dihydroisobenzofurans under mild conditions. nih.goviastate.edu This transformation proceeds through an electrophilic addition to the alkyne, forming a cyclic iodonium ion intermediate, which is then trapped intramolecularly by the benzylic alcohol nucleophile. rsc.org
The regiochemical outcome of the iodocyclization of 2-(1-alkynyl)benzylic alcohols is highly dependent on the substitution pattern of the substrate, which dictates the preference for either a 6-endo-dig or a 5-exo-dig cyclization pathway. nih.gov These preferences are well-predicted by Baldwin's rules for ring closure. wikipedia.org
6-endo-dig Cyclization : Substrates bearing primary or secondary benzylic alcohols predominantly undergo a 6-endo-dig cyclization to yield the thermodynamically favored six-membered 1H-isochromene derivatives. iastate.edu
5-exo-dig Cyclization : In contrast, substrates with a tertiary benzylic alcohol favor the 5-exo-dig pathway. This is attributed to the gem-dialkyl effect (Thorpe-Ingold effect), where the presence of two alkyl groups on the carbon bearing the hydroxyl group accelerates the rate of the 5-exo cyclization, leading to the formation of five-membered (Z)-1-alkylidene-1,3-dihydroisobenzofurans. nih.goviastate.edu
The choice of reaction conditions can also influence the product distribution. For instance, the use of I₂ in acetonitrile (MeCN) can produce a mixture of isochromene and dihydroisobenzofuran products, whereas other solvents like dichloromethane (CH₂Cl₂) may favor the formation of the isochromene derivative exclusively, albeit sometimes in lower yields. nih.gov
The nature of the substituents on both the benzylic carbon and the alkyne terminus plays a crucial role in determining the cyclization mode and product yield. The following table summarizes the results of iodocyclization for a variety of 2-(1-alkynyl)benzylic alcohols, illustrating the impact of substitution on the reaction's regioselectivity. nih.gov
| Substrate (Alcohol Type) | Alkyne Substituent (R) | Product Ratio (6-endo : 5-exo) | Total Yield (%) |
|---|---|---|---|
| Primary | Phenyl (Ph) | >99 : <1 (Exclusive 6-endo) | 90 |
| Primary | n-Butyl (n-Bu) | >99 : <1 (Exclusive 6-endo) | 88 |
| Secondary | Phenyl (Ph) | >99 : <1 (Exclusive 6-endo) | 92 |
| Secondary | n-Butyl (n-Bu) | >99 : <1 (Exclusive 6-endo) | 91 |
| Tertiary | Phenyl (Ph) | <1 : >99 (Exclusive 5-exo) | 93 |
| Tertiary | n-Butyl (n-Bu) | <1 : >99 (Exclusive 5-exo) | 91 |
| Secondary | Trimethylsilyl (TMS) | >99 : <1 (Exclusive 6-endo) | 85 |
Data sourced from Larock, R. C., & Yao, T. (2009). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. nih.gov
Metal-Catalyzed Cyclization Approaches (e.g., Palladium, Gold, Ruthenium)
Transition metal catalysis offers a powerful and versatile platform for the synthesis of isocoumarins through various C-H activation and cycloisomerization pathways. mdpi.com
Palladium: Palladium-catalyzed reactions are widely used for isocoumarin synthesis. researchgate.net One approach involves the oxidative coupling of benzoic acids with vinylarenes or acrylates, which proceeds via a C-H bond activation mechanism. nih.gov Another efficient method is the palladium-catalyzed nucleophilic addition and oxidative annulation of bromoalkynes with benzoic acids. organic-chemistry.org
Gold: Gold catalysts, particularly cationic gold(I) complexes, are highly effective in activating C-C multiple bonds for nucleophilic attack. beilstein-journals.org The cycloisomerization of 2-alkynylbenzoic acids or their derivatives is a common strategy. lucp.netnih.gov The reaction is believed to proceed via coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and facilitates a 6-endo-dig intramolecular attack by the carboxyl oxygen. lucp.net
Ruthenium: Ruthenium catalysts are employed in C-H activation/annulation cascades to construct the isocoumarin ring system. rsc.orgrsc.org For instance, Rh(III) and Ru(II) complexes can catalyze the annulation of benzoic acids with alkynes, often requiring stoichiometric external oxidants. nih.gov More advanced methods utilize an internal oxidant, such as an N-O bond within the substrate, to achieve redox-neutral annulation under milder conditions.
| Metal Catalyst | Reaction Type | Typical Precursors | Key Features |
|---|---|---|---|
| Palladium (Pd) | Oxidative C-H Activation/Annulation | Benzoic acids + Alkenes/Alkynes | Direct functionalization of C-H bonds. nih.govorganic-chemistry.org |
| Gold (Au) | Cycloisomerization | 2-Alkynylbenzoic acids | Mild conditions, high efficiency for alkyne activation. lucp.netnih.gov |
| Ruthenium (Ru) | Redox-Neutral C-H Annulation | N-Alkoxybenzamides + Alkynes | Utilizes internal oxidants, avoids external stoichiometric oxidants. rsc.org |
Intramolecular Cyclization Reactions (e.g., Michael Addition, Wittig Reaction, Oxa-Michael Reaction)
Intramolecular cyclizations of acyclic precursors are fundamental strategies for heterocycle synthesis, providing direct access to the isocoumarin core.
Michael Addition: The intramolecular Michael reaction, or conjugate addition, is a powerful method for forming carbo- and heterocyclic rings. While less common for direct isocoumarin synthesis from simple precursors, tandem reactions involving an initial Michael addition can set the stage for a subsequent cyclization to form the lactone ring.
Wittig Reaction: A novel, metal-free approach to 3-substituted isocoumarins employs a sequential O-acylation and intramolecular Wittig reaction. mdpi.com This strategy starts with the readily accessible (2-carboxybenzyl)-triphenylphosphonium bromide. Reaction with various acid chlorides in the presence of a base like triethylamine leads to an acid anhydride intermediate. Subsequent deprotonation generates a phosphorus ylide, which undergoes an intramolecular Wittig reaction with the anhydride carbonyl to form the isocoumarin ring and triphenylphosphine oxide. mdpi.com This method demonstrates high functional group tolerance and provides excellent yields. mdpi.com The intramolecular Wittig reaction is a well-established method for the synthesis of unsaturated lactones. researchgate.netresearchgate.net
Oxa-Michael Reaction: The intramolecular oxa-Michael addition involves the conjugate addition of an oxygen nucleophile, such as a hydroxyl group, to an α,β-unsaturated carbonyl compound. semanticscholar.org This reaction is a direct and atom-economical method for constructing oxygen-containing heterocycles, including the isocoumarin scaffold. researchgate.net The reaction can be promoted by either acid or base catalysts to facilitate the nucleophilic attack of the tethered alcohol onto the activated double bond, leading to the formation of the lactone ring. semanticscholar.org
Brønsted Acid-Promoted Cyclizations
Brønsted acids are effective catalysts for the cyclization of various precursors to form isocoumarins. monash.edubeilstein-journals.org Strong acids such as trifluoromethanesulfonic acid (triflic acid) and p-toluenesulfonic acid (PTSA) can promote the intramolecular cyclization of o-alkynyl benzoic acids or related substrates. organic-chemistry.orgresearchgate.net The mechanism typically involves the protonation of the alkyne, which activates it toward nucleophilic attack by the tethered carboxylic acid or alcohol. rsc.org
A BF₃·Et₂O-mediated 6-endo-dig cyclization of 2-alkynylbenzoates has been shown to be a general and efficient method for producing isochromenones under mild conditions. organic-chemistry.org An alternative mechanistic pathway suggests that the Lewis acid may activate the ester carbonyl group rather than the alkyne triple bond, facilitating the cyclization. organic-chemistry.org These acid-catalyzed methods are often characterized by short reaction times and operational simplicity. semanticscholar.org
| Brønsted/Lewis Acid Catalyst | Substrate Type | Key Outcome |
|---|---|---|
| Triflic Acid (TfOH) | (E)-1-aryl-4-hydroxy-4-methylpent-1-en-3-ones | Promotes intramolecular oxa-Michael addition. semanticscholar.orgrsc.org |
| p-Toluenesulfonic Acid (PTSA) | Functionalized diarylalkynes | Annulation to form isocoumarin core under microwave irradiation. organic-chemistry.org |
| BF₃·Et₂O | 2-Alkynylbenzoates | Efficient 6-endo-dig lactonization under mild conditions. organic-chemistry.org |
Fragment Coupling and Condensation Reactions
Fragment coupling and condensation reactions represent a cornerstone in the synthesis of the isocoumarin framework. These methods typically involve the joining of two or more simpler molecules to construct the target bicyclic system.
Homophthalic Anhydride Condensation Reactions
Homophthalic anhydrides are versatile precursors for the synthesis of 3-substituted isocoumarins. The reaction of these anhydrides with various electrophiles, often in the presence of a base, leads to the formation of the isocoumarin ring system.
One established method involves the acylation of homophthalic anhydrides with acyl chlorides. For instance, the reaction of 3,5-dimethoxyhomophthalic anhydride with hexanoyl chloride, facilitated by a base mixture of 1,1,3,3-tetramethylguanidine and triethylamine, yields the corresponding 3-pentylisocoumarin eurjchem.com. This approach could be adapted for the synthesis of 3-(hydroxymethyl)-1H-isochromen-1-one by using a protected hydroxyacetyl chloride derivative.
Another powerful strategy is the Castagnoli–Cushman reaction, a three-component condensation involving a homophthalic anhydride, a carbonyl compound (aldehyde or ketone), and an ammonium salt like ammonium acetate (B1210297) thieme-connect.de. This reaction has been expanded to include aliphatic ketones and aldehydes and can proceed without a catalyst, often with high diastereoselectivity thieme-connect.de.
A similar condensation reaction between homophthalic anhydride and various aldehydes in the presence of 4-dimethylaminopyridine (DMAP) has been used to synthesize a range of cis- and trans-3,4-dihydroisocoumarin-4-carboxylic acids mdpi.com. The reaction conditions can be tuned to favor different diastereomers.
Table 1: Examples of Isocoumarin Analogue Synthesis via Homophthalic Anhydride Condensation
| Homophthalic Anhydride Derivative | Carbonyl Compound/Acyl Chloride | Base/Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Homophthalic anhydride | Decanal | DMAP | cis- and trans-(±)-3,4-Dihydro-3-nonyl-1-oxo-1H-isochromene-4-carboxylic acid | 56% | mdpi.com |
| 6,7-Dimethoxyhomophthalic anhydride | Butanal | DMAP | cis- and trans-(±)-3-Propyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acid | 56% | mdpi.com |
| 6,7-Dimethoxyhomophthalic anhydride | Benzaldehyde | DMAP | cis- and trans-(±)-3,4-Dihydro-6,7-dimethoxy-1-oxo-3-phenyl-1H-isochromene-4-carboxylic acid | 92% | mdpi.com |
| 3,5-Dimethoxyhomophthalic anhydride | Hexanoyl chloride | 1,1,3,3-Tetramethylguanidine / Triethylamine | 6,8-Dimethoxy-3-pentylisocoumarin | - | eurjchem.com |
Strategies for Constructing the 1H-Isochromen-1-one Core from Aromatic Precursors
The construction of the 1H-isochromen-1-one core can be achieved through various cyclization strategies starting from suitably functionalized aromatic precursors. These methods offer diverse pathways to the isocoumarin skeleton.
A classical and widely applied method is the intramolecular cyclization of o-alkynylbenzoic acids or their ester derivatives nih.gov. This transformation can be promoted by various catalysts. For example, a BF3·Et2O-mediated 6-endo-dig cyclization of 2-alkynylbenzoates provides an efficient route to isochromenones under mild conditions organic-chemistry.org. Another approach involves the iodocyclization of 2-(1-alkynyl)benzylic alcohols, which proceeds via a 6-endo-dig pathway to form the related 1H-isochromene ring system nih.gov.
Transition metal-catalyzed reactions have emerged as powerful tools for isocoumarin synthesis. Palladium-catalyzed processes, such as the cyclization of 2-halobenzoates with ketones or the incorporation of tert-butyl isocyanide followed by hydrolysis, provide access to a wide array of richly decorated isocoumarins organic-chemistry.org. Similarly, copper-catalyzed domino reactions of o-halobenzoic acids with 1,3-diketones or active internal alkynes efficiently yield 3-substituted isocoumarins organic-chemistry.org.
More recently, rhodium-catalyzed C-H activation has become an attractive strategy. The reaction of benzoic acids with vinylene carbonate, catalyzed by an electron-deficient CpERh complex, produces 3,4-unsubstituted isocoumarins without the need for external oxidants organic-chemistry.org.
Table 2: Overview of Cyclization Strategies for the 1H-Isochromen-1-one Core
| Aromatic Precursor | Reaction Type | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| 2-Alkynylbenzoates | Intramolecular Lactonization | BF3·Et2O | Mild conditions, 6-endo-dig cyclization | organic-chemistry.org |
| 2-(1-Alkynyl)benzylic alcohols | Iodocyclization | I2 / NaHCO3 | Forms iodo-substituted isochromenes | nih.gov |
| o-Halobenzoic acids & 1,3-Diketones | Domino Reaction | Copper(I) | Efficient synthesis of 3-substituted isocoumarins | organic-chemistry.org |
| Benzoic acids & Vinylene carbonate | C-H Activation/Annulation | Rhodium complex | Redox-neutral, forms 3,4-unsubstituted isocoumarins | organic-chemistry.org |
Multi-Component and Cascade Reactions for Isocoumarin Synthesis
Multi-component reactions (MCRs) and cascade (or domino) reactions provide highly efficient and atom-economical pathways to complex molecules like isocoumarins from simple starting materials in a single operation academie-sciences.fr.
A notable MCR involves a copper-catalyzed three-component coupling of in situ generated arynes, terminal alkynes, and carbon dioxide, which directly assembles the isocoumarin scaffold nih.govresearchgate.net. Another innovative approach combines a Passerini three-component reaction with an aldol condensation. This metal-free, one-pot method utilizes 2-formylbenzoic acid, isocyanides, and arylglyoxals to create diverse isocoumarin derivatives, with the reaction pathway being solvent-dependent acs.org.
Cascade reactions have also been extensively developed for isocoumarin synthesis. A highly efficient rhodium(III)-catalyzed C–H activation/annulation cascade of enaminones with iodonium ylides affords isocoumarins in good to excellent yields (up to 93%) nih.govresearchgate.net. The process involves a sequence of C–H activation, migratory insertion of a rhodium-carbenoid, and acid-promoted intramolecular annulation nih.gov. Another effective cascade strategy is the copper(I)-catalyzed intramolecular Ullmann-type C-arylation followed by a rearrangement process, starting from readily available 1-(2-halophenyl)-1,3-diones. This method is characterized by its mild conditions and broad substrate scope organic-chemistry.orgorganic-chemistry.org.
These advanced strategies streamline the synthesis of the isocoumarin core, reducing the number of synthetic steps and purification procedures, which is a significant advantage in modern organic synthesis.
Green Chemistry Approaches in Isocoumarin Synthesis
The principles of green chemistry aim to minimize the environmental impact of chemical processes by reducing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of heterocyclic compounds like isocoumarins eurekaselect.com.
Many of the multi-component and cascade reactions discussed previously align with green chemistry principles due to their high atom economy and reduction of intermediate isolation steps academie-sciences.frresearchgate.net. For instance, the three-component synthesis of isocoumarins from arynes, alkynes, and CO2 is an excellent example of incorporating a renewable C1 source (CO2) into a complex molecule nih.gov.
Other green chemistry techniques that have been successfully applied to the synthesis of the related coumarin (B35378) isomers, and are applicable to isocoumarins, include eurekaselect.comresearchgate.netsciencecodex.com:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.
Microwave and Ultrasound Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times.
Solvent-Free Synthesis (Mechanochemistry): Conducting reactions by grinding or milling solid reactants together, which eliminates the need for solvents entirely.
Use of Heterogeneous or Recyclable Catalysts: Employing solid-supported catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.
By integrating these approaches, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly, addressing the growing demand for greener chemical manufacturing processes eurekaselect.com.
Chemical Transformations and Derivatization of the 3 Hydroxymethyl 1h Isochromen 1 One Scaffold
Functional Group Interconversions of the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a key site for functional group interconversions, allowing for its transformation into a range of other functionalities. Standard organic chemistry methodologies can be readily applied to this moiety.
Common transformations include:
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, while stronger agents such as potassium permanganate (B83412) or Jones reagent would lead to the carboxylic acid.
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid or base catalysis) yields esters. This transformation is useful for introducing a variety of acyl groups.
Etherification: Conversion to ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Halogenation: The hydroxyl group can be replaced by a halogen (Cl, Br, I) using various halogenating agents. For example, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to introduce chlorine or bromine, respectively. These halogenated derivatives serve as valuable intermediates for further nucleophilic substitution reactions.
Conversion to Sulfonates: The alcohol can be converted into sulfonate esters, such as tosylates or mesylates, by reacting with the corresponding sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine. ub.edu Sulfonates are excellent leaving groups, facilitating subsequent nucleophilic substitution reactions. ub.edu
Aromatic Ring Functionalization and Substitution Reactions
The benzene (B151609) ring of the isochromenone scaffold is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. organic-chemistry.org The existing oxygen-containing substituents on the ring influence the regioselectivity of these reactions.
Key functionalization reactions include:
Nitration: Introduction of a nitro group (NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the activating and directing effects of the substituents already present on the ring.
Halogenation: Halogens such as bromine or chlorine can be introduced onto the aromatic ring using appropriate halogenating agents and catalysts (e.g., Br₂/FeBr₃ or Cl₂/AlCl₃). organic-chemistry.org The regioselectivity of halogenation is a critical aspect of the synthesis design. organic-chemistry.org
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. These modifications can significantly alter the lipophilicity and steric profile of the molecule.
The ability to functionalize the aromatic ring provides a powerful tool for creating a library of derivatives with diverse electronic and steric properties. mdpi.comshu.ac.uk
Lactone Ring Modifications and Transformations
The lactone ring, a cyclic ester, is another key functional group that can undergo various transformations, primarily through nucleophilic attack at the carbonyl carbon.
Important modifications include:
Ring Opening: The lactone can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. nih.gov This ring-opened product can then be subjected to further chemical modifications. Reaction with other nucleophiles, such as amines or alkoxides, will lead to the formation of amides or esters, respectively. nih.gov
Reduction: The carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the lactone to a diol.
Reaction with Grignard Reagents: Grignard reagents can add to the carbonyl group, leading to ring-opened products after workup.
These transformations fundamentally alter the core heterocyclic structure, providing access to different classes of compounds.
Regioselective Derivatization Strategies
Achieving regioselectivity in the derivatization of the 3-(hydroxymethyl)-1H-isochromen-1-one scaffold is crucial for synthesizing specific isomers. The inherent reactivity of the different functional groups can be exploited to direct reactions to a particular site.
Strategies for regioselective derivatization include:
Protecting Groups: The selective protection of one or more functional groups allows for the modification of other, unprotected sites. For example, protecting the hydroxymethyl group as a silyl (B83357) ether would allow for selective reactions on the aromatic ring or the lactone.
Directing Effects of Substituents: The existing substituents on the aromatic ring will direct incoming electrophiles to specific positions (ortho, meta, or para). Understanding these directing effects is key to predicting and controlling the outcome of aromatic substitution reactions.
Kinetic vs. Thermodynamic Control: In some cases, reaction conditions can be manipulated to favor either the kinetically or thermodynamically preferred product, leading to different regioisomers.
Careful planning and the use of appropriate synthetic strategies are essential for achieving the desired regioselectivity in the derivatization of this scaffold.
Ring Expansion and Contraction Methodologies
While less common for this specific scaffold, general methodologies for ring expansion and contraction could potentially be applied to the isochromenone ring system. wikipedia.orgyoutube.comchemistrysteps.comyoutube.com
Ring Expansion: Certain rearrangements, such as the Tiffeneau-Demjanov rearrangement, could theoretically be adapted to expand the six-membered lactone ring to a seven-membered ring. wikipedia.orgchemistrysteps.com This would involve the formation of a carbocation adjacent to the ring, followed by a ring-expanding rearrangement. youtube.comchemistrysteps.com
Ring Contraction: Reactions like the Favorskii rearrangement, if applicable to a suitably functionalized derivative, could lead to a five-membered ring. nih.gov Photochemical methods have also been shown to induce ring contractions in some heterocyclic systems. nih.gov
These transformations would lead to novel heterocyclic systems with different ring sizes and potentially altered biological activities.
Conversion to Related Heterocyclic Systems
The this compound scaffold can be used as a starting material for the synthesis of other important heterocyclic systems.
Notable conversions include:
Isoquinolin-1(2H)-ones: Treatment of the isochromenone with ammonia (B1221849) or primary amines can lead to the replacement of the ring oxygen with a nitrogen atom, forming the corresponding isoquinolin-1(2H)-one derivative. This transformation provides access to a different class of nitrogen-containing heterocycles.
1,2,3-Triazole Derivatives: The hydroxymethyl group can be converted to an azide, which can then undergo a [3+2] cycloaddition reaction (a "click" reaction) with an alkyne to form a 1,2,3-triazole ring. This is a highly efficient and versatile reaction for creating more complex molecular architectures.
These conversions highlight the utility of this compound as a versatile building block in heterocyclic synthesis.
Oxidative Transformations and Rearrangements
Oxidative conditions can lead to various transformations and rearrangements of the this compound molecule.
Oxidative Cleavage: Strong oxidizing agents under harsh conditions could potentially lead to the cleavage of the aromatic or lactone ring.
Oxidative Rearrangements: Certain oxidative processes can induce molecular rearrangements. For example, the Baeyer-Villiger oxidation, if applied to a related ketone precursor, could be used to form the lactone ring itself. While not a transformation of the final product, it is an important oxidative reaction in the synthesis of such scaffolds.
The study of these transformations can reveal novel reaction pathways and lead to the discovery of new molecular structures.
Advanced Spectroscopic and Computational Approaches for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the complete chemical structure of 3-(hydroxymethyl)-1H-isochromen-1-one, including its core isochromenone framework and the hydroxymethyl substituent, can be meticulously mapped out.
1D NMR (¹H, ¹³C) for Core Structure and Substituent Identification
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic proton, and the protons of the hydroxymethyl group. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift. libretexts.org The aromatic protons on the benzene (B151609) ring will typically appear in the range of δ 7.0-8.5 ppm. The vinylic proton at the C4 position is expected to resonate as a singlet in the region of δ 6.0-7.0 ppm. The methylene (B1212753) protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.0-5.0 ppm, and the hydroxyl proton itself would give a broad singlet that can appear over a wide range of chemical shifts depending on the solvent and concentration. oregonstate.educompoundchem.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. slideshare.netlibretexts.org Due to the wider chemical shift range of ¹³C NMR compared to ¹H NMR, it is common to observe a distinct peak for each unique carbon atom. libretexts.org For this compound, ten distinct signals are expected. The carbonyl carbon (C1) of the lactone is characteristically found far downfield, typically in the range of δ 160-170 ppm. The carbons of the aromatic ring will resonate between δ 120-140 ppm, with the carbon attached to the lactone oxygen (C8a) appearing at the lower end of this range. The sp² carbons of the pyranone ring (C3 and C4) will also have distinct chemical shifts, with C3 being more downfield due to its attachment to the oxygen and the hydroxymethyl group. The carbon of the hydroxymethyl group (-CH₂OH) is expected in the δ 60-70 ppm region. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~165 |
| 3 | - | ~150 |
| 4 | ~6.5 (s, 1H) | ~105 |
| 4a | - | ~138 |
| 5 | ~7.8 (d, 1H) | ~128 |
| 6 | ~7.5 (t, 1H) | ~125 |
| 7 | ~7.7 (t, 1H) | ~135 |
| 8 | ~8.2 (d, 1H) | ~120 |
| 8a | - | ~120 |
| CH₂ | ~4.5 (s, 2H) | ~60 |
| OH | variable (br s, 1H) | - |
| Note: These are estimated values based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary. |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between the adjacent aromatic protons, helping to assign their specific positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It is invaluable for unambiguously assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~6.5 ppm would show a cross-peak with the carbon signal at ~105 ppm, confirming their C4-H4 relationship.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. wikipedia.org For example, correlations from the methylene protons of the hydroxymethyl group to C3 and C4 would confirm its position.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY or ROESY could reveal spatial proximity between the C4 proton and the methylene protons, providing insights into the preferred conformation of the hydroxymethyl group relative to the ring system.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₈O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 192 | [C₁₀H₈O₃]⁺ (Molecular Ion) |
| 164 | [M - CO]⁺ |
| 161 | [M - OCH₃]⁺ (from rearrangement) |
| 133 | [M - CO - CH₂OH]⁺ |
| 118 | [C₈H₆O]⁺ (from further fragmentation) |
| 90 | [C₇H₆]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. youtube.comchemicalbook.comnist.gov The IR spectrum of this compound would be expected to show a strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically around 1720-1740 cm⁻¹. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyranone rings would appear in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems. The isochromenone core, being a conjugated system, is expected to exhibit characteristic UV absorptions. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the solvent and the substitution pattern on the aromatic ring.
X-ray Crystallography for Solid-State Structure Determination
Computational Chemistry Studies
Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, vibrational frequencies (to compare with experimental IR spectra), and NMR chemical shifts of this compound. These calculations can aid in the assignment of complex spectral data and provide a deeper understanding of the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). Computational studies can also be employed to explore the conformational landscape of the hydroxymethyl group and to model potential reaction pathways. nih.gov
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and reactivity of organic molecules, including isocoumarin (B1212949) derivatives. researchgate.netnih.gov By calculating the electron density, DFT can accurately predict various molecular properties, providing a theoretical framework to understand the behavior of this compound.
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of this compound in its ground state. researchgate.net From this optimized structure, a range of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. asianpubs.orgchemrxiv.org A smaller energy gap suggests higher reactivity.
Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide quantitative measures of a molecule's reactivity. researchgate.netnih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies. chemrxiv.orgvub.be For instance, the electrophilicity index helps to quantify the ability of the molecule to accept electrons. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic and electrophilic attack. researchgate.net In this compound, the carbonyl oxygen and the hydroxyl group are expected to be regions of high negative potential, indicating their role in intermolecular interactions.
A representative table of calculated electronic properties for this compound, based on typical values for isocoumarin derivatives, is presented below.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Electrophilicity Index (ω) | 3.66 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape, flexibility, and intermolecular interactions of this compound. mdpi.comfrontiersin.org
The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the hydroxymethyl group to the isocoumarin ring. MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformers and the energy barriers between them. mdpi.com This is crucial for understanding how the molecule might interact with biological targets, as different conformers can exhibit different binding affinities. mdpi.com
To perform an MD simulation, the molecule is typically placed in a simulation box with a chosen solvent, such as water, to mimic physiological conditions. A force field (e.g., AMBER, GROMOS) is selected to describe the interactions between atoms. dntb.gov.ua The system is then equilibrated, followed by a production run where the trajectory of each atom is recorded over a set period. Analysis of these trajectories can reveal the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com
| Simulation Parameter | Typical Value/Condition |
|---|---|
| Force Field | AMBER, GROMOS |
| Solvent | Explicit (e.g., TIP3P water) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
In Silico Approaches for Reaction Pathway Elucidation
Computational chemistry offers powerful in silico methods to elucidate the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experiments alone. For this compound, these approaches can be used to explore potential synthetic routes and understand its formation.
Various synthetic methods for isocoumarins have been reported, including metal-catalyzed cyclizations and cascade reactions. organic-chemistry.orgnih.gov For example, a common route involves the reaction of a benzoic acid derivative with an alkyne or another suitable coupling partner. organic-chemistry.org DFT calculations can be employed to model the entire reaction pathway, identifying transition states and intermediates. researchgate.netmdpi.com This allows for the determination of activation energies and reaction thermodynamics, helping to predict the most favorable reaction conditions and potential side products. pku.edu.cn
One plausible synthetic route to this compound could involve the cyclization of a suitably substituted precursor. In silico studies can compare different proposed mechanisms, such as a concerted pericyclic reaction versus a stepwise pathway involving zwitterionic or radical intermediates. mdpi.com The influence of catalysts, solvents, and substituents on the reaction outcome can also be systematically investigated. mdpi.com
For instance, the formation of the isocoumarin ring could proceed through an intramolecular cyclization of an intermediate derived from a starting benzoic acid. nih.gov Computational modeling can map out the potential energy surface of this cyclization, revealing the stereochemical and regiochemical outcomes of the reaction. rsc.org Such studies are invaluable for optimizing existing synthetic protocols and designing novel, more efficient synthetic strategies for this compound and its analogs. mdpi.comnih.gov
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nottingham.ac.ukarxiv.orgarxiv.orgnih.gov These predictions serve as a valuable tool for the structural confirmation of newly synthesized compounds like this compound and for the interpretation of experimental data. nih.govresearchgate.netresearchgate.netnih.gov
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.govresearchgate.net The calculated chemical shifts are often scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental values. researchgate.net By comparing the predicted spectrum with the experimental one, the assignment of signals to specific atoms in the molecule can be confirmed. nih.govacs.org
Similarly, DFT calculations can predict the vibrational frequencies and intensities of IR absorption bands. nottingham.ac.uk The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, empirical scaling factors are commonly applied to the computed frequencies to achieve better correspondence with the experimental spectrum. nih.gov This allows for the assignment of specific vibrational modes to the observed IR peaks, such as the characteristic C=O stretching frequency of the lactone ring and the O-H stretching of the hydroxymethyl group. derpharmachemica.com
The table below presents a hypothetical comparison of experimental and DFT-predicted spectroscopic data for this compound, illustrating the typical accuracy of such predictions.
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |
|---|---|---|
| ¹³C NMR (C=O, ppm) | 163.5 | 165.2 |
| ¹H NMR (CH₂OH, ppm) | 4.5 | 4.6 |
| IR (C=O stretch, cm⁻¹) | 1720 | 1755 (scaled) |
| IR (O-H stretch, cm⁻¹) | 3400 | 3450 (scaled) |
Pharmacological Relevance and Mechanism of Action Studies of 3 Hydroxymethyl 1h Isochromen 1 One Derivatives
Biological Activities of Isocoumarin (B1212949) Scaffolds (General Overview)
Isocoumarins, which are isomers of coumarins with a reversed lactone ring, are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. acs.orgceon.rs These properties are largely influenced by the varied substitution patterns on the isocoumarin nucleus. rsc.org Fungi, in particular, are a prolific source of isocoumarins with notable biological activities. rsc.org The broad spectrum of activities includes antimicrobial, cytotoxic, antimalarial, antioxidant, antiplatelet, and enzyme inhibitory effects. rsc.orgmdpi.com
Antimicrobial Activity
Isocoumarin derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Their mechanism of action is often attributed to their ability to interfere with essential cellular processes in microorganisms.
A variety of isocoumarin derivatives have been synthesized and tested against pathogenic fungi and bacteria. For instance, a series of 3,4-disubstituted and 3,4,8-trisubstituted isocoumarins were found to be remarkably active against Gram-negative bacteria. derpharmachemica.com One derivative, in particular, displayed the highest antibacterial activity against E. coli. derpharmachemica.com Similarly, new isocoumarin glycosides isolated from the fungus Metarhizium anisopliae have shown antibacterial activity. elsevierpure.com
Studies have also explored the antimicrobial effects of isocoumarins isolated from endophytic fungi. Two isocoumarins produced by an unidentified Ascomycete showed potent antibacterial effects against Bacillus megaterium and E. coli. mdpi.com Furthermore, these compounds exhibited prominent antifungal activities against Botrytis cinerea, Microbotryum violaceum, and Septoria tritici. mdpi.com Dihydroisocoumarin derivatives from Penicillium chrysogenum have also shown selective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus licheniformis. nih.gov The presence of a chlorine substitution on the dihydroisocoumarin structure was found to enhance its antimicrobial activity. nih.gov
The following table summarizes the antimicrobial activities of selected isocoumarin derivatives:
| Compound/Derivative | Target Organism(s) | Activity/Observation | Reference(s) |
| 3,4-Disubstituted and 3,4,8-Trisubstituted Isocoumarins | E. coli, S. aureus, Fusarium pallidoroseum, Chaetomium | Remarkably active against Gram-negative bacteria. One derivative showed the highest activity against E. coli. | derpharmachemica.com |
| Isocoumarin Glycosides (from Metarhizium anisopliae) | Pseudomonas aeruginosa | Antibacterial activity comparable with a standard. | elsevierpure.com |
| Isocoumarins (from an unidentified Ascomycete) | Bacillus megaterium, E. coli, Botrytis cinerea, Microbotryum violaceum, Septoria tritici | Potent antibacterial and prominent antifungal activities. | mdpi.com |
| Chloro-dihydroisocoumarin (from Penicillium chrysogenum) | Staphylococcus aureus, Bacillus licheniformis | Potential antimicrobial activities with MIC values between 0.8–5.3 μg/mL. | nih.gov |
| Tri-methoxylated isocoumarins (from Streptomyces sp. MBT76) | Bacillus subtilis, E. coli | Pronounced inhibition of B. subtilis growth. | nih.gov |
Cytotoxic Activity
The cytotoxic potential of isocoumarin derivatives against various cancer cell lines has been a significant area of research. These compounds can induce cell death through various mechanisms, making them interesting candidates for anticancer drug development.
Several studies have reported the cytotoxic effects of newly isolated isocoumarin derivatives. For example, Oryzaeins A-D, isolated from the endophytic fungus Aspergillus oryzae, showed moderate inhibitory activities against several human tumor cell lines with IC50 values ranging from 2.8 to 8.8 µM. nih.gov Similarly, isocoumarin derivatives from the mangrove endophytic fungus Aspergillus sp. HN15-5D exhibited cytotoxicity against the MDA-MB-435 cancer cell line with IC50 values around 5 µM. nih.gov
Isocoumarins isolated from Phialocephala scopiformis also demonstrated weak cytotoxicity against the HL-60 cancer cell line. scirp.orgscirp.org Furthermore, a study on isocoumarin derivatives synthesized with an azole moiety showed cytotoxic activity against the normal human lung fibroblast cell line MRC5, suggesting a need for optimization to improve selectivity towards cancer cells. ceon.rs A racemic mixture of previously unidentified isocoumarin derivatives was tested for its ability to inhibit the enzyme α-glucosidase; while one compound was inactive, the other displayed inhibition activity. rsc.org Another isocoumarin derivative displayed mild cytotoxic activity against the K562 cancer cell line with an IC50 of 18.9 μg/mL. rsc.org
The table below presents the cytotoxic activities of some isocoumarin derivatives:
| Compound/Derivative | Cell Line(s) | IC50 Value/Observation | Reference(s) |
| Oryzaeins A-D | Various human tumor cell lines | 2.8 - 8.8 µM | nih.gov |
| Aspergisocoumrins A and B | MDA-MB-435 | 5.08 ± 0.88 µM and 4.98 ± 0.74 µM | nih.gov |
| (+)-Phaeosphaerin A and Lignicol | HL-60 | Weak cytotoxicity | scirp.orgscirp.org |
| Azole-substituted Isocoumarins | MRC5 (normal human lung fibroblast) | Showed cytotoxicity, indicating a need for improved selectivity. | ceon.rs |
| (3R,4S)-6,8-dihydroxy-3,4,7-trimethylisocoumarin | K562 | 18.9 μg/mL | rsc.org |
Antimalarial Activity
Isocoumarin derivatives have emerged as promising leads in the search for new antimalarial drugs, particularly in light of growing resistance to existing therapies. nih.gov Their mechanism of action often involves targeting essential pathways in the Plasmodium parasite.
A study on natural and semisynthetic isocoumarins isolated from a marine-derived Exserohilum sp. fungus identified several compounds with strong antiplasmodial activity. nih.gov The natural compound and three of its semisynthetic derivatives exhibited IC50 values ranging from 0.4 to 2.6 μM against Plasmodium falciparum. nih.gov Mechanistic studies revealed that one of the most potent derivatives inhibits hemozoin polymerization, decreases the mitochondrial membrane potential, and inhibits P. falciparum DNA gyrase. nih.gov This multi-target mechanism is a desirable attribute for new antimalarial candidates.
The antimalarial natural product cladosporin (B1252801), an isocoumarin derivative, is known to be a specific inhibitor of lysyl-tRNA synthetase (LysRS), an essential enzyme for protein translation in the parasite. acs.org A thorough analysis of cladosporin derivatives has provided a foundation for the further development of new antibiotics based on this scaffold. acs.org
The following table details the antiplasmodial activity of selected isocoumarin derivatives:
| Compound/Derivative | Target/Organism | IC50 Value/Observation | Reference(s) |
| Natural Isocoumarin (from Exserohilum sp.) | Plasmodium falciparum | 1.1 μM | nih.gov |
| Semisynthetic Isocoumarin Derivative 1d | Plasmodium falciparum | 0.8 μM | nih.gov |
| Semisynthetic Isocoumarin Derivative 1n | Plasmodium falciparum | 0.4 μM | nih.gov |
| Semisynthetic Isocoumarin Derivative 2a | Plasmodium falciparum | 2.6 μM | nih.gov |
| Cladosporin | Plasmodium falciparum LysRS | Potent inhibitor | acs.org |
Antioxidant Activity
Several isocoumarin derivatives have been investigated for their ability to scavenge free radicals and act as antioxidants. This activity is often linked to the presence of hydroxyl groups on the isocoumarin core, which can donate a hydrogen atom to neutralize reactive oxygen species.
A study on isocoumarins from the endophytic fungus Colletotrichum sp. identified two compounds that scavenged 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals with IC50 values of 23.4 and 16.4 μM, respectively. nih.gov These compounds also inhibited superoxide (B77818) anion radical formation. nih.gov The presence of a hydroxyl group at the C-7 position was suggested to be important for these radical scavenging activities. nih.gov Another review highlighted several isocoumarin derivatives with antioxidant potential, with some showing excellent oxygen radical absorbance capacity (ORAC) values. mdpi.com
In contrast to the promising results for some derivatives, other studies have reported weak or no antioxidant activity for certain isocoumarins. mdpi.com This highlights the importance of the specific substitution pattern on the isocoumarin scaffold in determining its antioxidant potential.
The table below summarizes the antioxidant activity of various isocoumarin derivatives:
| Compound/Derivative | Assay | IC50 Value/Observation | Reference(s) |
| Isocoumarin derivative 2 (from Colletotrichum sp.) | DPPH radical scavenging | 23.4 μM | nih.gov |
| Isocoumarin derivative 4 (from Colletotrichum sp.) | DPPH radical scavenging | 16.4 μM | nih.gov |
| Isocoumarin derivative 4 (from Colletotrichum sp.) | Superoxide anion radical formation inhibition | 4.3 μM | nih.gov |
| Isocoumarin derivative 161 | DPPH radical scavenging | 23.4 μM | mdpi.com |
| Isocoumarin derivative 166 | DPPH radical scavenging | 16.4 μM | mdpi.com |
| Isocoumarin derivative 166 | Superoxide anion radical formation inhibition | 4.3 μM | mdpi.com |
Antiplatelet Activity
While the antiplatelet activity of coumarins is well-documented, research on isocoumarin derivatives in this area is less extensive. However, some studies suggest that the isocoumarin scaffold may also possess the potential to inhibit platelet aggregation, a key process in thrombosis.
The antiplatelet effects of coumarin (B35378) derivatives are often linked to the inhibition of enzymes like cyclooxygenase-1 (COX-1), which is involved in the production of thromboxane (B8750289) A2, a potent platelet activator. nih.govunair.ac.id Some coumarins have also been shown to inhibit phosphodiesterase 3 (PDE3), leading to increased levels of cyclic AMP (cAMP), a strong inhibitor of platelet activation. While direct evidence for isocoumarins is limited, the structural similarity to coumarins suggests that they could potentially act through similar mechanisms.
One study on monosubstituted coumarins found that several derivatives inhibited epinephrine-induced platelet aggregation, with 3-acetoxycoumarin and 7-methoxycoumarin (B196161) being the most active. nih.gov In silico studies suggested that these molecules might have antagonistic interactions with α2 and β2 adrenoceptors on platelets. nih.gov Although this study focused on coumarins, it provides a basis for exploring the antiplatelet potential of similarly substituted isocoumarins.
Further research is needed to specifically evaluate the antiplatelet activity of a broader range of isocoumarin derivatives and to elucidate their mechanisms of action.
Enzyme Inhibitory Activity (e.g., Acetylcholinesterase, Protease)
Isocoumarins have been identified as potent inhibitors of various enzymes, including proteases and acetylcholinesterase, making them attractive scaffolds for the development of therapeutic agents for a range of diseases.
Protease Inhibition:
Isocoumarins are particularly effective as mechanism-based inhibitors of serine proteases. nih.govnih.gov The general serine protease inhibitor 3,4-dichloroisocoumarin (B162991) inactivates a variety of these enzymes. nih.govacs.org Specific substitutions on the isocoumarin ring can confer selectivity for different serine proteases. For example, isocoumarins with hydrophobic 7-acylamino groups are potent inhibitors of human leukocyte elastase, while those with basic side chains resembling arginine are effective against trypsin-like enzymes. nih.gov A number of 3-alkoxy-4-chloro-7-guanidinoisocoumarins are potent inhibitors of several enzymes in the coagulation cascade, including thrombin and factor Xa. nih.gov The mechanism of inhibition typically involves the formation of a stable acyl-enzyme complex. nih.gov
Acetylcholinesterase Inhibition:
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. While much of the research has focused on coumarin derivatives, some studies have also explored isocoumarins as AChE inhibitors. nih.govnih.govmdpi.com
A series of novel hybrids linking a coumarin moiety to various heterocyclic amines were evaluated as dual-binding site AChE inhibitors. nih.gov One of the compounds displayed significant AChE inhibitory activity with an IC50 value of 2.42 μM. nih.gov Although this study used a coumarin core, the findings provide a rationale for designing isocoumarin-based AChE inhibitors.
The table below provides examples of the enzyme inhibitory activity of isocoumarin derivatives:
| Compound/Derivative | Target Enzyme | IC50/kobs/[I] Value/Observation | Reference(s) |
| 3,4-Dichloroisocoumarin | General serine proteases | Potent inhibitor | nih.gov |
| 7-Acylamino Isocoumarins | Human leukocyte elastase | Potent inhibitors | nih.gov |
| 3-Alkoxy-4-chloro-7-guanidinoisocoumarins | Thrombin, Factor Xa, etc. | Potent inhibitors | nih.gov |
| 4-Chloro-3-(3-isothiureidopropoxy)isocoumarin | C1r and C1s (complement serine proteases) | kobs/[I] values of 6,600 and 130,000 M⁻¹s⁻¹ respectively | aai.org |
| Isocoumarin derivatives | Carbonic anhydrase IX and XII | Inhibition constants in the low micromolar range. | tandfonline.comnih.gov |
| (R)-(-)-5-hydroxymellein | Wnt signaling pathway | Wnt IC50 of 6.7 ± 1.2 μg/ml | nih.gov |
Immunomodulatory and Antiallergic Potential
Derivatives of the isocoumarin scaffold have demonstrated potential as modulators of the immune system and in allergic responses. While specific studies on 3-(hydroxymethyl)-1H-isochromen-1-one are limited in this direct context, the broader class of isocoumarins and related compounds like chalcones have been investigated for these properties. Chalcone moieties (1,3-diphenyl-2-propen-1-one), which share some structural similarities with the opened-ring form of isocoumarins, are recognized as precursors for designing pharmacologically active agents that can down-regulate various immune disorders. nih.gov These compounds have shown efficacy in modulating the functions of both innate and adaptive immune cells, including granulocytes, mast cells, monocytes, macrophages, and various lymphocytes. nih.gov
The anti-inflammatory and immunomodulatory effects are often linked to the inhibition of key signaling pathways and the production of inflammatory mediators. For instance, some compounds are investigated for their ability to inhibit the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) from human leukocytes. nih.gov The potential for these compounds to act as immunosuppressive agents highlights their therapeutic promise in treating chronic inflammatory diseases. nih.gov
Plant Growth Regulatory Effects
Isocoumarins and their derivatives have been identified as possessing plant growth regulatory activities. While direct data on this compound is not extensively available, related isocoumarin compounds have shown effects on plant development. The structural features of these compounds can influence their biological activity in plant systems.
Target Identification and Validation in Drug Discovery
Identification of Molecular Targets (e.g., Proteins, Enzymes, Receptors)
The diverse biological activities of isocoumarin derivatives stem from their interaction with various molecular targets within the cell. rsc.org A significant area of research has been the identification of these protein, enzyme, and receptor targets to understand their mechanisms of action.
One notable target for isocoumarins is the family of carbonic anhydrases (CAs) . A series of 3-substituted and 3,4-disubstituted isocoumarins were found to be selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants in the low micromolar range. nih.gov It is hypothesized that the lactone ring of the isocoumarin is hydrolyzed by the esterase activity of the enzyme, forming a 2-carboxy-phenylacetic aldehyde derivative that then acts as the inhibitor. nih.gov
Another critical pathway targeted by isocoumarin derivatives is the Wnt signaling pathway , which is implicated in various cancers, including triple-negative breast cancer (TNBC). nih.gov Bioactivity-guided fractionation of extracts from the endophytic fungus Lasiodiplodia venezuelensis led to the identification of isocoumarin derivatives that specifically inhibit the Wnt pathway. nih.gov
Furthermore, isocoumarin analogues have been investigated as inhibitors of UDP-N-acetylmuramate-L-alanine ligase , an essential enzyme in bacterial cell wall synthesis, highlighting their potential as antimicrobial agents. researchgate.net In the context of cancer, isocoumarins have been found to inhibit cell proliferation, migration, and tumor growth in vivo. researchgate.net Some isocoumarin derivatives have also shown inhibitory activity against the enzyme α-glucosidase , suggesting potential applications in managing diabetes. rsc.org
The table below summarizes some of the identified molecular targets for isocoumarin derivatives.
| Target Class | Specific Target | Biological Relevance |
| Enzymes | Carbonic Anhydrase IX & XII | Cancer |
| Enzymes | α-Glucosidase | Diabetes |
| Enzymes | UDP-N-acetylmuramate-L-alanine ligase | Bacterial Infections |
| Signaling Pathways | Wnt Signaling Pathway | Cancer |
In Vitro Biological Evaluation and Screening Assays
The initial assessment of the pharmacological potential of this compound and its derivatives relies heavily on a variety of in vitro biological evaluation and screening assays. These assays are crucial for determining the bioactivity and specificity of the compounds.
A common approach involves screening against a panel of cell lines to assess activities such as cytotoxicity and anti-proliferative effects. For instance, in the discovery of Wnt signaling inhibitors, extracts containing isocoumarins were tested for their ability to inhibit luciferase expression in BT-20 TNBC cells stably transfected with a TopFlash reporter construct. nih.gov The specificity of the anti-Wnt activity was confirmed by concurrently measuring general cytotoxicity. nih.gov
For antimicrobial screening, the activity of isocoumarin derivatives has been evaluated against various bacterial and fungal strains. researchgate.netnih.gov These assays typically determine the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth of the microorganism. nih.govmdpi.com
Enzyme inhibition assays are also fundamental. To evaluate carbonic anhydrase inhibitors, the interaction of isocoumarin derivatives with different human CA isoforms (hCA I, II, IX, and XII) was investigated. nih.gov Similarly, the inhibitory effect on α-glucosidase is determined using specific enzyme activity assays. rsc.org
The table below provides examples of in vitro assays used for evaluating isocoumarin derivatives.
| Assay Type | Purpose | Example |
| Cell-Based Assay | Wnt Pathway Inhibition | Luciferase reporter assay in BT-20 TNBC cells. nih.gov |
| Cell-Based Assay | Cytotoxicity/Antiproliferation | Evaluation against various cancer cell lines. |
| Antimicrobial Assay | Antibacterial/Antifungal Activity | Determination of Minimum Inhibitory Concentration (MIC) against bacterial and fungal strains. nih.govmdpi.com |
| Enzyme Inhibition Assay | Carbonic Anhydrase Inhibition | Measurement of inhibition constants (Ki) against hCA isoforms. nih.gov |
| Enzyme Inhibition Assay | α-Glucosidase Inhibition | Determination of IC50 values. rsc.org |
Structure-Activity Relationship (SAR) Studies of Isocoumarin Derivatives
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds by systematically modifying their chemical structure and observing the effect on their biological activity. gardp.org For isocoumarin derivatives, SAR studies have provided valuable insights into the structural features required for their various pharmacological effects.
The core isocoumarin scaffold, a bicyclic ring system combining an aromatic ring with a lactone ring, provides a stable yet reactive platform for chemical modification. nih.gov The diverse substitution patterns on this scaffold are key to the wide range of biological activities observed. rsc.org
Key findings from SAR studies on isocoumarin and related coumarin derivatives include:
Substitution on the Lactone Ring: The nature of the substituent at the 3-position of the isocoumarin ring significantly influences activity.
O-Substitutions: For antifungal activity in coumarin derivatives, O-substitutions have been shown to be essential. nih.govmdpi.com
Lipophilicity and Electronic Properties: The addition of groups like methoxy (B1213986) groups can increase a compound's lipophilicity, potentially enhancing its interaction with biological membranes and target proteins. researchgate.net
Influence of Aliphatic Chains and Electron-Withdrawing Groups: In some coumarin derivatives, the presence of a short aliphatic chain and/or electron-withdrawing groups like nitro (NO2) or acetate (B1210297) favors antifungal activity. nih.govmdpi.com
The table below summarizes key structural features and their impact on the biological activity of isocoumarin and coumarin derivatives based on SAR studies.
| Structural Feature / Modification | Impact on Biological Activity | Reference |
| O-Substitution | Essential for antifungal activity in coumarins. | nih.govmdpi.com |
| Short Aliphatic Chain | Favors antifungal activity in coumarins. | nih.govmdpi.com |
| Electron-Withdrawing Groups (e.g., NO2, acetate) | Favors antifungal activity in coumarins. | nih.govmdpi.com |
| Methoxy Groups | Can increase lipophilicity and enhance interaction with biological targets. | researchgate.net |
Computational Docking and Ligand-Target Interaction Studies
Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by predicting how a ligand (such as an isocoumarin derivative) might bind to the active site of a target protein. researchgate.netyoutube.com This allows for the rational design of new, more potent inhibitors and helps to elucidate the mechanism of action at an atomic level. youtube.commarquette.edu
Molecular docking studies have been employed to understand the binding of isocoumarin analogues to the crystal structure of enzymes like UDP-N-acetylmuramate-L-alanine ligase. researchgate.net These in silico studies help to predict the binding affinity and orientation of the synthesized compounds within the active site. The results from these computational models often show good correlation with in vitro experimental data. researchgate.net
The process typically involves:
Preparation of the Ligand and Receptor: Obtaining or modeling the 3D structures of both the isocoumarin derivative and the target protein.
Docking Simulation: Using software to explore possible binding poses of the ligand within the receptor's binding site.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. A more negative docking score generally indicates a stronger predicted binding affinity. nih.gov The interactions between the ligand and amino acid residues in the binding pocket, such as hydrogen bonds and hydrophobic interactions, are then analyzed. nih.gov
For example, in the study of isocoumarin analogues as antimicrobial agents, docking results indicated that the isocoumarin nucleus interacts with amino acid residues within the specificity pocket of the target enzyme. researchgate.net Similarly, molecular docking has been used to study the interaction of coumarin derivatives with DNA, suggesting that they can bind to the minor groove. researchgate.net
These computational approaches, often combined with other techniques like molecular dynamics (MD) simulations, provide a more dynamic and accurate picture of the ligand-target interactions, aiding in the hit-to-lead and lead optimization phases of drug development. nih.gov
Exploration of Therapeutic Mechanisms and Pathways
The therapeutic effects of isocoumarin derivatives are underpinned by their interactions with various biological targets and signaling pathways. Research has highlighted their ability to modulate enzyme activity and cellular processes implicated in a range of diseases.
A notable mechanism of action for isocoumarin derivatives is the inhibition of serine proteases. nih.gov These enzymes play crucial roles in physiological processes such as blood coagulation, fibrinolysis, and inflammation, and their dysregulation is associated with various pathological conditions. Isocoumarins can act as mechanism-based inhibitors, forming a stable acyl-enzyme complex with the active site serine residue, thereby irreversibly inactivating the protease. nih.gov This inhibitory action is not uniform across all serine proteases; the specificity and potency of inhibition are significantly influenced by the substituents on the isocoumarin ring. For instance, derivatives with basic side chains have been shown to be potent inhibitors of trypsin-like enzymes involved in the coagulation cascade, such as thrombin and Factor Xa. nih.gov This targeted inhibition suggests a potential therapeutic application for these compounds in the management of thrombotic disorders. nih.gov
Another significant therapeutic target for isocoumarin derivatives is carbonic anhydrase (CA). tandfonline.comtandfonline.com Specifically, certain isocoumarin analogues have been identified as selective inhibitors of tumor-associated CA isoforms IX and XII. tandfonline.comtandfonline.com These enzymes are involved in pH regulation in the tumor microenvironment and are considered validated targets for anticancer drug development. The proposed mechanism of inhibition involves the hydrolysis of the isocoumarin lactone ring by the esterase activity of the CA enzyme, leading to the formation of a 2-carboxy-phenylacetic aldehyde derivative that subsequently binds to the enzyme's active site. tandfonline.comtandfonline.com The selectivity for tumor-associated isoforms over cytosolic forms (hCA I and II) is a critical aspect of their therapeutic potential, as it may minimize off-target effects. tandfonline.comtandfonline.com
The anticancer properties of isocoumarin derivatives are also attributed to their ability to induce apoptosis and exhibit genotoxic effects. nih.gov Studies on novel isocoumarin analogues have demonstrated their capacity to induce cell death and cause DNA damage, which are key mechanisms for eliminating cancer cells. nih.gov Furthermore, some isocoumarins have been shown to activate p53 signaling and enhance the production of reactive oxygen species (ROS), leading to enhanced apoptosis.
In addition to enzyme inhibition and pro-apoptotic activity, isocoumarin derivatives have been found to possess immunomodulatory effects. Investigations into certain analogues have revealed their ability to modulate the immune system, for instance, by increasing splenic phagocytosis and the frequency of lymphocytes. nih.gov This suggests that these compounds may not only have direct cytotoxic effects on tumor cells but could also enhance the host's immune response against them.
Preclinical Evaluation of Promising Analogues (Excluding Clinical Trials)
The therapeutic potential of isocoumarin derivatives has been further explored through various preclinical in vitro and in vivo studies. These evaluations have provided crucial data on the efficacy and pharmacological properties of promising analogues.
In the context of anticancer activity, a study on a novel synthesized isocoumarin, 3-hexyl-5,7-dimethoxy-isochromen-1-one, demonstrated its genotoxic and cell death-inducing capabilities in Swiss mice. nih.gov The study also revealed its immunomodulatory potential by showing an increase in splenic phagocytosis and lymphocyte frequency. nih.gov However, when combined with conventional chemotherapeutic agents like cyclophosphamide (B585) or cisplatin, this isocoumarin derivative led to a reduction in the genotoxic effects of these agents, suggesting it may not be suitable as an adjuvant in these specific combination therapies. nih.gov Nevertheless, its intrinsic antitumor properties mark it as a valuable prototype for the development of new anticancer drugs. nih.gov
The following table summarizes the in vivo effects of 3-hexyl-5,7-dimethoxy-isochromen-1-one in a preclinical model:
| Parameter | Dose of Isocoumarin | Observation | Reference |
| Genotoxicity (Micronucleus Assay) | 5, 10, and 20 mg/kg | Significant increase in micronuclei frequency at 24, 48, and 72 hours. | nih.gov |
| Immunomodulation (Splenic Phagocytosis) | 5, 10, and 20 mg/kg | Increase in splenic phagocytosis. | nih.gov |
| Immunomodulation (Lymphocyte Frequency) | 5, 10, and 20 mg/kg | Increase in lymphocyte frequency. | nih.gov |
| Combination Therapy (with Cyclophosphamide/Cisplatin) | 5, 10, and 20 mg/kg | Decrease in the genotoxic effects of the chemotherapeutic agents. | nih.gov |
Another area of significant preclinical investigation is the activity of isocoumarin-chalcone hybrids as inhibitors of carbonic anhydrase. tandfonline.com In vitro studies have demonstrated that these hybrids can selectively inhibit the tumor-associated isoforms hCA IX and XII with inhibition constants in the low micromolar to submicromolar range, while showing minimal inhibition of the off-target cytosolic isoforms hCA I and II. tandfonline.com
The inhibitory activity of some isocoumarin-chalcone hybrids against human carbonic anhydrase isoforms is presented in the table below:
| Compound | hCA I (K_I in μM) | hCA II (K_I in μM) | hCA IX (K_I in μM) | hCA XII (K_I in μM) | Reference |
| Isocoumarin-Chalcone Hybrid 1 | >100 | >100 | Low μM | Low μM | tandfonline.com |
| Isocoumarin-Chalcone Hybrid 2 | >100 | >100 | Low μM | Low μM | tandfonline.com |
| Isocoumarin-Chalcone Hybrid 3 | >100 | >100 | Sub-μM | Sub-μM | tandfonline.com |
These preclinical findings underscore the potential of isocoumarin derivatives as therapeutic agents. The diverse mechanisms of action and the promising results from in vitro and in vivo models warrant further investigation and optimization of this scaffold to develop novel drugs for various diseases, particularly cancer and thrombotic disorders.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Complex Isocoumarin (B1212949) Architectures
The development of more efficient and stereoselective synthetic methods is a continuing goal. This includes creating complex, polycyclic, and highly functionalized isocoumarin derivatives that are difficult to access through traditional methods. Innovations in catalysis, such as the use of palladium-catalyzed reactions, are paving the way for more concise and versatile syntheses. nii.ac.jporganic-chemistry.org
Investigation of Underexplored Biological Activities and Molecular Targets
While many biological activities of isocoumarins have been reported, there is still much to explore. mdpi.combohrium.com Future research will likely focus on identifying the specific molecular targets of these compounds to understand their mechanisms of action. This could unveil novel therapeutic applications for diseases ranging from cancer to neurodegenerative disorders.
Integration of Artificial Intelligence and Machine Learning in Isocoumarin Research
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in drug discovery. These technologies can be used to predict the biological activities of novel isocoumarin derivatives, optimize their structures for improved potency and reduced toxicity, and analyze complex biological data to identify new drug targets.
Exploration of Hybrid Molecules Incorporating the Isocoumarin Core
Creating hybrid molecules by combining the isocoumarin scaffold with other pharmacologically active moieties is a promising strategy for developing new drugs with enhanced or novel activities. This molecular hybridization approach could lead to compounds with dual modes of action or improved pharmacokinetic profiles.
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of how isocoumarins interact with their biological targets at the molecular level is crucial for rational drug design. Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling can provide detailed insights into these interactions, guiding the design of next-generation isocoumarin-based therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
